![molecular formula C8H11ClFNO B1525115 2-Amino-2-(2-fluorophenyl)ethan-1-ol hydrochloride CAS No. 1311315-00-0](/img/structure/B1525115.png)
2-Amino-2-(2-fluorophenyl)ethan-1-ol hydrochloride
Overview
Description
“2-Amino-2-(2-fluorophenyl)ethan-1-ol hydrochloride” is a chemical compound with the molecular formula C8H11ClFNO . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “2-Amino-2-(2-fluorophenyl)ethan-1-ol hydrochloride” is 1S/C8H10FNO.ClH/c9-7-4-2-1-3-6(7)8(10)5-11;/h1-4,8,11H,5,10H2;1H . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
“2-Amino-2-(2-fluorophenyl)ethan-1-ol hydrochloride” is a powder at room temperature . Its molecular weight is 191.63 g/mol .Scientific Research Applications
Pharmaceutical Research
This compound is actively researched in the pharmaceutical industry due to its potential as a building block for more complex drug molecules. Its structure, containing both an amino group and a fluorophenyl group, makes it a candidate for the synthesis of selective serotonin reuptake inhibitors (SSRIs), which are commonly used in the treatment of depression .
Material Science
In material science, researchers explore the use of this compound in the development of novel polymers. The presence of the fluorophenyl group could impart unique properties to polymers, such as increased resistance to solvents and chemicals, making them suitable for specialized applications .
Chemical Synthesis
As a versatile chemical intermediate, 2-Amino-2-(2-fluorophenyl)ethan-1-ol hydrochloride is used in the synthesis of various organic compounds. Its reactivity allows for the creation of complex molecules that can be used in dyes, resins, and other industrial chemicals .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reagent in chromatographic methods to help identify and quantify similar compounds in complex mixtures, enhancing the accuracy of analytical results .
Neuroscience Research
The compound’s influence on neurotransmitter systems makes it a subject of interest in neuroscience research. It could be used to study the effects of fluorinated compounds on brain chemistry and the potential for new treatments for neurological disorders .
Agricultural Chemistry
In the field of agricultural chemistry, there is potential for this compound to be used in the synthesis of new pesticides or herbicides. Its structural properties could lead to the development of compounds with specific modes of action against pests or weeds .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .
properties
IUPAC Name |
2-amino-2-(2-fluorophenyl)ethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO.ClH/c9-7-4-2-1-3-6(7)8(10)5-11;/h1-4,8,11H,5,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUUTFIWBXUNPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CO)N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(2-fluorophenyl)ethan-1-ol hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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